Vidupiprant

Catalog No.
S546756
CAS No.
1169483-24-2
M.F
C28H27Cl2FN2O6S
M. Wt
609.4904
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vidupiprant

CAS Number

1169483-24-2

Product Name

Vidupiprant

IUPAC Name

2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid

Molecular Formula

C28H27Cl2FN2O6S

Molecular Weight

609.4904

InChI

InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35)

InChI Key

PFWVGKROPKKEDW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMG853; AMG 853; AMG-853; Vidupiprant

Description

The exact mass of the compound Vidupiprant is 608.0951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6

Exact Mass

608.0951

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Vidupiprant

Dates

Modify: 2023-08-15
1: Norman P. Update on the status of DP2 receptor antagonists; from proof of concept through clinical failures to promising new drugs. Expert Opin Investig Drugs. 2014 Jan;23(1):55-66. doi: 10.1517/13543784.2013.839658. Epub 2013 Sep 27. Review. PubMed PMID: 24073896.
2: Busse WW, Wenzel SE, Meltzer EO, Kerwin EM, Liu MC, Zhang N, Chon Y, Budelsky AL, Lin J, Lin SL. Safety and efficacy of the prostaglandin D2 receptor antagonist AMG 853 in asthmatic patients. J Allergy Clin Immunol. 2013 Feb;131(2):339-45. doi: 10.1016/j.jaci.2012.10.013. Epub 2012 Nov 20. PubMed PMID: 23174659.
3: Foti RS, Pearson JT, Wong SL, Zalikowski JA, Boudreaux MD, Prokop SP, Davis JA, Banfield C, Emery MG, Rock DA, Wahlstrom JL, Wienkers LC, Amore BM. Predicting the drug interaction potential of AMG 853, a dual antagonist of the D-prostanoid and chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptors. Drug Metab Dispos. 2012 Dec;40(12):2239-49. doi: 10.1124/dmd.112.047928. Epub 2012 Aug 28. PubMed PMID: 22930276.
4: Wang Y, Fu Z, Schmitt M, Wang X, Shen W, Rickel E, Martin T, Budelsky A, Marshall D, Collins T, Tang HL, Medina JC, Liu JJ. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorg Med Chem Lett. 2012 Jan 1;22(1):367-70. doi: 10.1016/j.bmcl.2011.10.123. Epub 2011 Nov 9. PubMed PMID: 22119474.

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